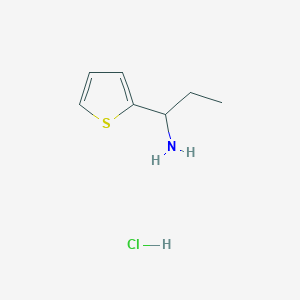
1-(Thiophen-2-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
1-(Thiophen-2-yl)propan-1-amine hydrochloride is an organic compound that features a thiophene ring attached to a propanamine chain This compound is known for its structural similarity to methamphetamine, with the benzene ring replaced by a thiophene ring
Méthodes De Préparation
The synthesis of 1-(Thiophen-2-yl)propan-1-amine hydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Conversion to Bromide: The hydroxypropane derivative is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Final Step: The bromopropane is finally reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Thiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield thiophene derivatives with different functional groups.
Major products from these reactions include thiophene-2-carboxylic acid and other thiophene-based compounds.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound’s structural similarity to methamphetamine makes it a subject of study in neurochemistry and pharmacology.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It is more selective for norepinephrine than dopamine and exhibits negligible activity as a serotonin reuptake inhibitor. This mechanism involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)propan-1-amine hydrochloride is structurally similar to methamphetamine and other amphetamines. its thiophene ring imparts unique properties:
Thiopropamine: An analogue where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with reduced potency.
Methiopropamine: Another analogue with a thiophene ring, known for its use as a recreational stimulant and its potential for significant acute toxicity.
These comparisons highlight the compound’s unique chemical structure and its implications for pharmacological activity.
Propriétés
IUPAC Name |
1-thiophen-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODSNVYODEXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
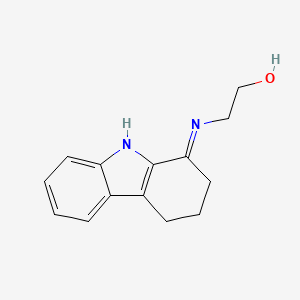
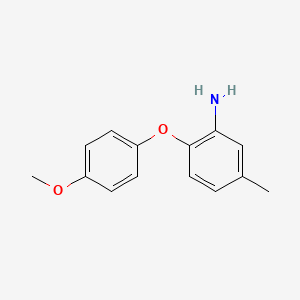

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
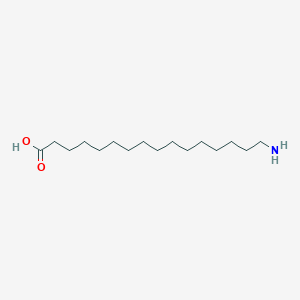

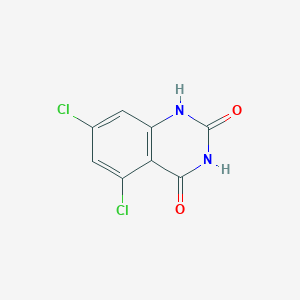
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
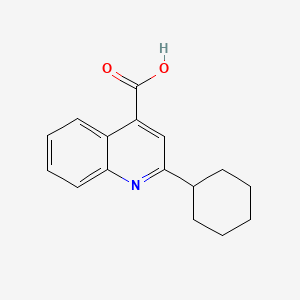
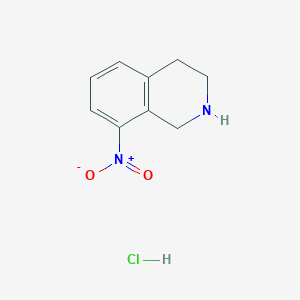
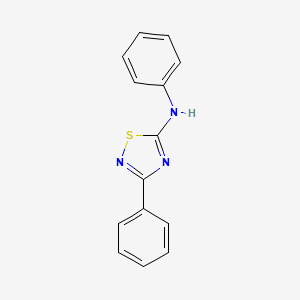
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)
